![molecular formula C17H20Br2ClNO B1395062 2-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride CAS No. 1219964-33-6](/img/structure/B1395062.png)
2-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride
Overview
Description
Scientific Research Applications
Clinical Use in Neurological Conditions
Piperidine derivatives, like donepezil hydrochloride, are known for their role in treating neurological conditions such as Alzheimer's disease. They have been found to delay nursing-home placement and slow the deterioration of cognition and global function in patients with moderate-to-severe Alzheimer's Disease (Román & Rogers, 2004).
Potential in Diabetes Mellitus Treatment
The role of piperidine derivatives as DPP IV inhibitors makes them significant in the treatment of type 2 diabetes mellitus. The perfect inhibitor for T2DM treatment would be a molecule that inhibits GLP-1 and GIP degradation by DPP IV but does not affect the activity of the protease in other substrates or disturb the communication of DPP IV with other proteins (Mendieta, Tarragó, & Giralt, 2011).
Pharmacological Diversity
Piperazine derivatives possess a broad range of pharmacological activities including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modification of substituents on the piperazine ring significantly impacts the pharmacokinetic and pharmacodynamics factors of the resulting molecules, indicating the versatility of piperidine and piperazine derivatives in drug discovery (Rathi, Syed, Shin, & Patel, 2016).
Therapeutic Applications in Muscle Spasticity
Piperidine derivatives like tizanidine hydrochloride, an alpha(2)-adrenergic receptor agonist, are widely used for the treatment of muscle spasticity. Clinical studies have supported its use in the management of spasticity caused by multiple sclerosis, acquired brain injury, or spinal cord injury, as well as in the management of pain syndromes like myofascial pain and lower back pain (Malanga, Reiter, & Garay, 2008).
Potential in Anticancer Therapies
Certain piperidine alkaloids, like piplartine (piperlongumine), present in peppers from the Piper genus, have shown a range of pharmacological activities including cytotoxic, genotoxic, antitumor, antiangiogenic, and antimetastatic effects. Their anticancer property is particularly promising, making them significant for use in cancer therapy (Bezerra et al., 2013).
properties
IUPAC Name |
2-[2-(1,6-dibromonaphthalen-2-yl)oxyethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Br2NO.ClH/c18-13-5-6-15-12(11-13)4-7-16(17(15)19)21-10-8-14-3-1-2-9-20-14;/h4-7,11,14,20H,1-3,8-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGWYIJVVQPIPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC2=C(C3=C(C=C2)C=C(C=C3)Br)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Br2ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




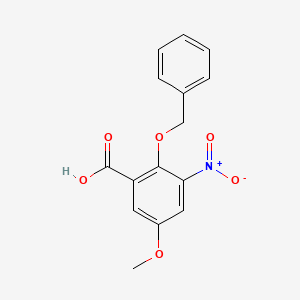

![2-[(3-Hydroxybutyl)amino]nicotinic acid](/img/structure/B1394983.png)
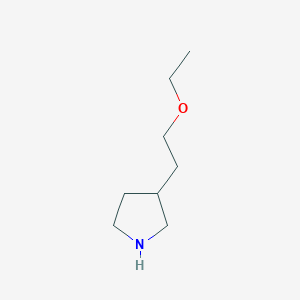

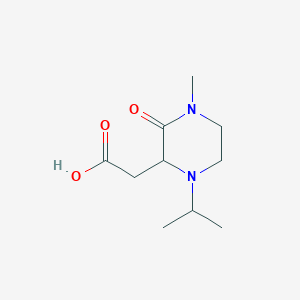
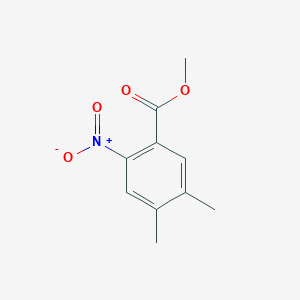


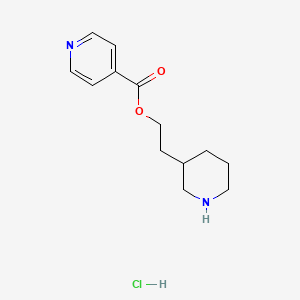


![2-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride](/img/structure/B1395001.png)